molecular formula C11H10N2O3 B1593236 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 859155-81-0

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No. B1593236
M. Wt: 218.21 g/mol
InChI Key: ZUEUZEBBRRWMHB-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, commonly referred to as 3-EBOA, is a synthetic organic compound derived from the oxidation of benzene. It is a white crystalline solid with a melting point of 190–195 °C, and is soluble in water and ethanol. 3-EBOA has a variety of applications in chemical synthesis, as well as in scientific research and lab experiments.

Scientific Research Applications

1. Synthesis Method Development

A study by Tkachuk et al. (2020) presented an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. This method involves thermal heterocyclization and base-promoted cycle opening, leading to high yields of the desired compound. This synthesis is significant as it offers a more efficient approach to producing compounds with the 1,2,4-oxadiazol moiety, which is structurally similar to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Tkachuk et al., 2020).

2. Corrosion Inhibition

Research by Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. The study revealed that these compounds form a protective layer, inhibiting corrosion. This suggests potential applications for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in materials science, particularly in corrosion protection (Ammal et al., 2018).

3. Synthesis of Benzoic Acids Containing Oxadiazole Ring

Krasouskaya et al. (2015) described a new approach to synthesize benzoic acids containing a 1,2,4-oxadiazole ring. The method offers higher yields and shorter steps compared to previous methods, underscoring the relevance of oxadiazole-containing benzoic acids in chemical synthesis, including 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Krasouskaya et al., 2015).

4. Liquid Crystalline Properties

Ali and Tomi (2018) synthesized compounds containing a 1,2,4-oxadiazole ring and investigated their mesomorphic behaviors. The study indicates that the 1,2,4-oxadiazole moiety significantly influences liquid crystalline properties, which is pertinent for materials science applications and could be relevant for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Ali & Tomi, 2018).

5. Synthesis of Aryl-substituted Oxadiazoles

Vinaya et al. (2019) reported a method for synthesizing aryl-substituted 1,2,4-oxadiazoles. This method is anticipated to have broad applications in medicinal and material chemistry, which could include the synthesis of variations of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Vinaya et al., 2019).

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEUZEBBRRWMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639869
Record name 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

CAS RN

859155-81-0
Record name 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Saint-Dizier, TP Matthews, AM Gregson… - Journal of Medicinal …, 2023 - ACS Publications
The existence of multiple centrosomes in some cancer cells can lead to cell death through the formation of multipolar mitotic spindles and consequent aberrant cell division. Many …
Number of citations: 6 pubs.acs.org

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